![molecular formula C25H20N2O2 B12631417 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione CAS No. 918631-89-7](/img/structure/B12631417.png)
2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,2-diphenylcyclopentanone with an appropriate amine to form the corresponding imine. This imine is then subjected to cyclization under acidic or basic conditions to yield the desired isoindole derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has found applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential use as a therapeutic agent for various diseases. Additionally, in the industry, it may be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways within the cell. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione stands out due to its unique structural features and diverse range of applications. Similar compounds include other isoindole derivatives and related heterocyclic compounds, such as 2-aminopyrimidine derivatives . These compounds may share some common properties but differ in their specific biological activities and applications.
Eigenschaften
CAS-Nummer |
918631-89-7 |
|---|---|
Molekularformel |
C25H20N2O2 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2-[(2,2-diphenylcyclopentylidene)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C25H20N2O2/c28-23-20-14-7-8-15-21(20)24(29)27(23)26-22-16-9-17-25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-8,10-15H,9,16-17H2 |
InChI-Schlüssel |
PUGYYAIGJXWDTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NN2C(=O)C3=CC=CC=C3C2=O)C(C1)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


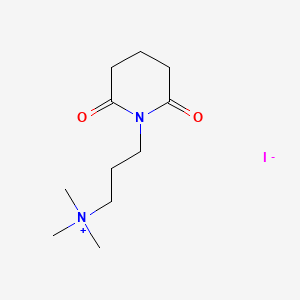
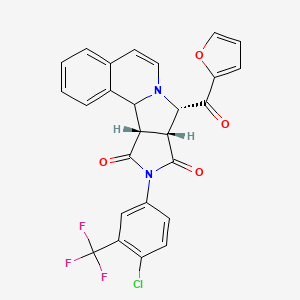
![Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)
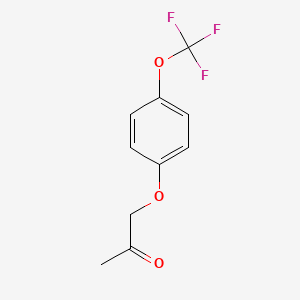
![1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one](/img/structure/B12631357.png)

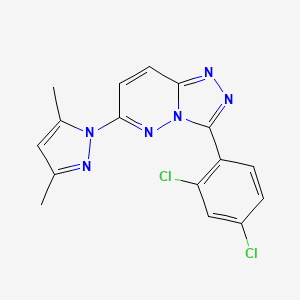
![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12631372.png)
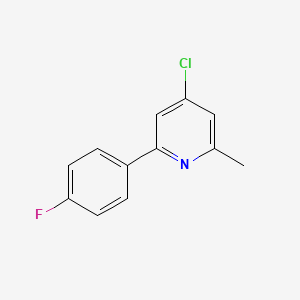
![5H-thieno[3,2-c][1,8]naphthyridin-4-one](/img/structure/B12631385.png)

![9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12631402.png)
![3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12631403.png)
![N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide](/img/structure/B12631425.png)
